4-Ethoxy-5-fluoro-2-methylaniline
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Overview
Description
4-Ethoxy-5-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of ethoxy, fluoro, and methyl substituents on the aniline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method is the nitration of a suitable precursor, followed by reduction to form the amine group, and subsequent substitution reactions to introduce the ethoxy and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-Ethoxy-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 4-Ethoxy-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. The ethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
5-Bromo-4-fluoro-2-methylaniline: Contains a bromine substituent, which can alter its reactivity and applications.
Uniqueness
4-Ethoxy-5-fluoro-2-methylaniline is unique due to the presence of both ethoxy and fluoro groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its unique structure allows for diverse applications in research and industry .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-3-12-9-4-6(2)8(11)5-7(9)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
PKSUTYGQJOQSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)F |
Origin of Product |
United States |
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